

Synthesis of 4-Morpholinebutanenitrile: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 4-Morpholinebutanenitrile

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Abstract

This document provides a comprehensive guide for the synthesis of **4-Morpholinebutanenitrile**, a valuable building block in medicinal chemistry and drug development. The protocol details a straightforward and efficient method involving the nucleophilic substitution of 4-chlorobutyronitrile with morpholine. This application note includes a thorough description of the required reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization. All quantitative data are summarized in tables for clarity, and a visual representation of the synthesis workflow is provided using a Graphviz diagram. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

4-Morpholinebutanenitrile is a bifunctional molecule incorporating a morpholine ring and a nitrile group. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as increased solubility and metabolic stability. The nitrile group serves as a versatile synthetic handle, readily convertible to other functional groups like amines, carboxylic acids, and amides, making **4-Morpholinebutanenitrile** a key intermediate in the synthesis of a wide range of biologically active compounds. This protocol outlines a reliable and reproducible method for its preparation.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Boiling Point (°C)
Morpholine	C ₄ H ₉ NO	87.12	Colorless liquid	129
4-Chlorobutyronitrile	C ₄ H ₆ ClN	103.55	Colorless liquid	189-191[1]
4-Morpholinebutanenitrile	C ₈ H ₁₄ N ₂ O	154.21	-	-

Table 2: Safety Information for Reactants and Product

Compound	GHS Pictograms	Hazard Statements	Precautionary Statements
Morpholine	GHS02, GHS05, GHS06, GHS08	Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage, Suspected of causing genetic defects, May cause respiratory irritation.	P210, P280, P301+P310, P303+P361+P353, P305+P351+P338, P308+P313
4-Chlorobutyronitrile	GHS06	Toxic if swallowed, in contact with skin or if inhaled.[1]	P261, P270, P280, P301+P310, P302+P352, P304+P340
4-Morpholinebutanenitrile	GHS07	Harmful if swallowed, Causes serious eye irritation.	P264, P270, P301+P312, P305+P351+P338

Experimental Protocol

This protocol is adapted from analogous nucleophilic substitution and Michael addition reactions involving morpholine.^[2]

1. Materials and Equipment:

- Morpholine (≥99%)
- 4-Chlorobutyronitrile (≥98%)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer with heating plate
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Fume hood

2. Reaction Setup:

All operations should be performed in a well-ventilated fume hood. The glassware should be oven-dried before use.

3. Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.05 equivalents) and anhydrous acetonitrile (100 mL).
- Add anhydrous potassium carbonate (1.5 equivalents) to the flask. Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.
- Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.
- In a dropping funnel, place 4-chlorobutyronitrile (1.0 equivalent).
- Begin stirring the morpholine solution and slowly add the 4-chlorobutyronitrile dropwise over a period of 30 minutes at room temperature.
- After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain this temperature for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with a small amount of acetonitrile.
- Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude oil in dichloromethane (100 mL) and transfer it to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Morpholinebutanenitrile**.

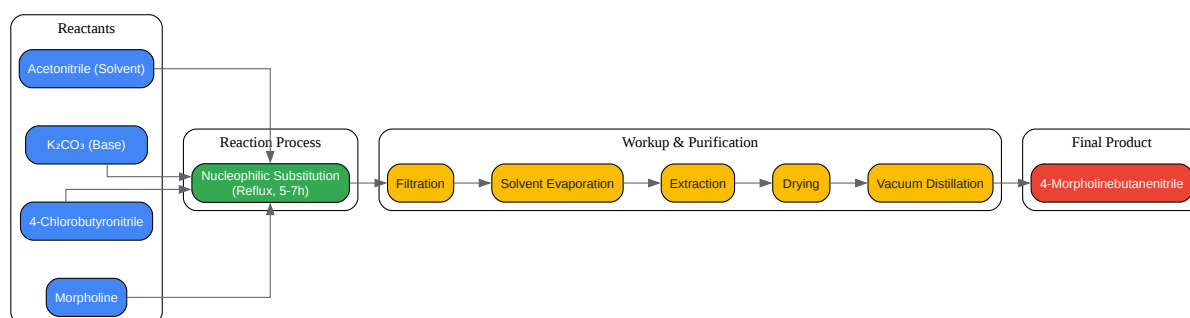
4. Purification:

The crude product can be purified by vacuum distillation to yield pure **4-Morpholinebutanenitrile**.

5. Characterization:

The structure and purity of the final product can be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FT-IR, as well as by mass spectrometry.

Mandatory Visualization



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Caption: Synthesis workflow for **4-Morpholinebutanenitrile**.

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References

- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
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